N-(Tert-Butyl)-4-[5-(Pyridin-2-Ylamino)quinolin-3-Yl]benzenesulfonamide
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Overview
Description
N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide is an organic compound belonging to the class of phenylquinolines These compounds are characterized by a quinoline moiety substituted with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide typically involves the reaction of hetaryl ureas with alcohols. This method is catalyst-free and environmentally friendly, yielding good-to-high amounts of the desired product. The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using high-purity reagents, and employing efficient purification techniques to ensure the quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline moiety, leading to different structural analogs.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinoline rings, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and pyridine derivatives, which can be further utilized in different applications.
Scientific Research Applications
N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and chemical processes
Mechanism of Action
The mechanism of action of N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide involves its interaction with specific molecular targets. One of the primary targets is mitogen-activated protein kinase 10, which plays a crucial role in cellular signaling pathways. By modulating this kinase, the compound can influence various biological processes, including cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
- N-pyridin-2-yl carbamates
- N-quinolin-2-yl carbamates
- N-isoquinolin-1-yl carbamates
Uniqueness
N-(tert-butyl)-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its tert-butyl group and sulfonamide moiety contribute to its distinct properties compared to other phenylquinolines .
Properties
Molecular Formula |
C24H24N4O2S |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
N-tert-butyl-4-[5-(pyridin-2-ylamino)quinolin-3-yl]benzenesulfonamide |
InChI |
InChI=1S/C24H24N4O2S/c1-24(2,3)28-31(29,30)19-12-10-17(11-13-19)18-15-20-21(26-16-18)7-6-8-22(20)27-23-9-4-5-14-25-23/h4-16,28H,1-3H3,(H,25,27) |
InChI Key |
GJTCKUKIFXWJKG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CC3=C(C=CC=C3NC4=CC=CC=N4)N=C2 |
Origin of Product |
United States |
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